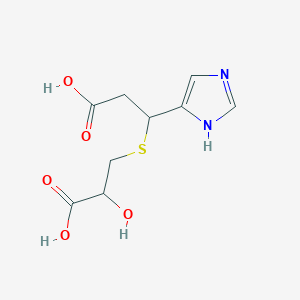
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid, also known as 'HTP', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of L-cysteine and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HTP is not fully understood, but it is believed to involve the activation of the Nrf2-ARE pathway, which is responsible for regulating cellular defense mechanisms against oxidative stress. HTP has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and neuroprotection.
Effets Biochimiques Et Physiologiques
HTP has been shown to exhibit various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and neuronal damage. HTP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HTP in lab experiments is its stability and solubility in water, which makes it easy to administer to animals or cells. However, one limitation is that the exact dosage and administration protocol for HTP have not been fully established, which can make it difficult to compare results across different studies.
Orientations Futures
There are several future directions for further research on HTP. One area of interest is the potential use of HTP as a therapeutic agent for various neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration protocol for HTP and to investigate its long-term safety and efficacy. Additionally, the development of HTP analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds with therapeutic potential.
In conclusion, HTP is a chemical compound with potential therapeutic applications for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of HTP and to develop more effective treatments for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of HTP involves the reaction of L-cysteine with imidazole-4-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of HTP, which can be isolated and purified using various chromatographic techniques.
Applications De Recherche Scientifique
HTP has been extensively researched for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. HTP has also been studied for its potential to treat various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
Numéro CAS |
153471-98-8 |
|---|---|
Nom du produit |
3-((2-Hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid |
Formule moléculaire |
C9H12N2O5S |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
3-(2-carboxy-2-hydroxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O5S/c12-6(9(15)16)3-17-7(1-8(13)14)5-2-10-4-11-5/h2,4,6-7,12H,1,3H2,(H,10,11)(H,13,14)(H,15,16) |
Clé InChI |
SRMWPLGMMNSTOE-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
SMILES canonique |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)O |
Synonymes |
3-((2-hydroxy-2-carboxyethyl)thio)-3-(1H-imidazol-4-yl)propanoic acid CIE-TL S-(2-carboxy-1-(1H-imidazol-4-yl)-ethyl)-3-thiolactic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



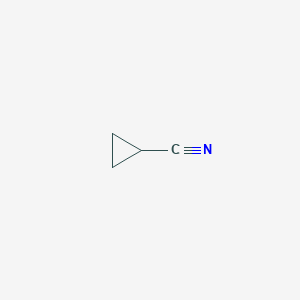
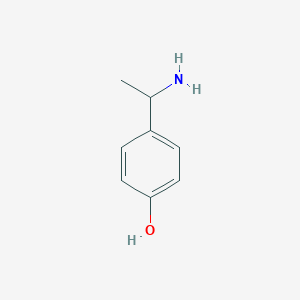
![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
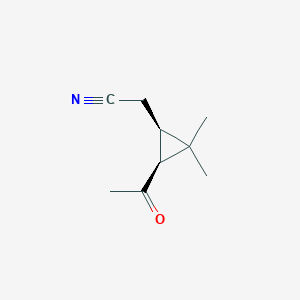

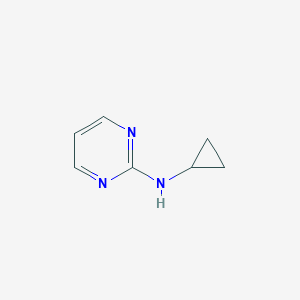

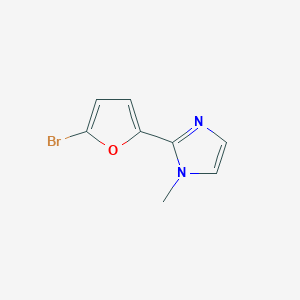

![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)


![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)